Ethyl 4-({[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioyl}amino)benzoate
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Overview
Description
ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 5-NITRO-2-PYRIDINE: This intermediate can be synthesized through nitration of 2-pyridine.
Formation of 1-(5-NITRO-2-PYRIDYL)-4-PIPERIDINE: This step involves the reaction of 5-nitro-2-pyridine with piperidine under specific conditions.
Synthesis of ETHYL 4-AMINOBENZOATE: This compound is prepared through the esterification of 4-aminobenzoic acid with ethanol.
Coupling Reaction: The final step involves the coupling of 1-(5-nitro-2-pyridyl)-4-piperidine with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine and benzoate moieties may also contribute to its activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(2-ACETYLOXYBENZOYL)AMINO]BENZOATE
- ETHYL 4-[(4-NITROBENZYLIDENE)AMINO]BENZOATE
- ETHYL 4-[(IODACETYL)AMINO]BENZOATE
Uniqueness
ETHYL 4-[({[1-(5-NITRO-2-PYRIDYL)-4-PIPERIDYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of a nitro-pyridyl group with a piperidyl and benzoate structure. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H23N5O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 4-[[1-(5-nitropyridin-2-yl)piperidin-4-yl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H23N5O4S/c1-2-29-19(26)14-3-5-15(6-4-14)22-20(30)23-16-9-11-24(12-10-16)18-8-7-17(13-21-18)25(27)28/h3-8,13,16H,2,9-12H2,1H3,(H2,22,23,30) |
InChI Key |
GRSMBQRPAXEJKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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